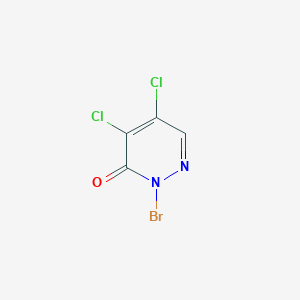
N-Bromo-4,5-dichloro-6-pyridazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bromo-4,5-dichloro-6-pyridazone is a chemical compound with the molecular formula C4HBrCl2N2O and a molecular weight of 243.87 g/mol It is a derivative of pyridazone, characterized by the presence of bromine and chlorine atoms at specific positions on the pyridazone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Bromo-4,5-dichloro-6-pyridazone can be synthesized through the bromination of 4,5-dichloro-6-pyridazone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Bromo-4,5-dichloro-6-pyridazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce dehalogenated derivatives .
Aplicaciones Científicas De Investigación
N-Bromo-4,5-dichloro-6-pyridazone has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of N-Bromo-4,5-dichloro-6-pyridazone involves its interaction with molecular targets through its bromine and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-4,5-dichloro-6-pyridazone: Similar in structure but with a phenyl group instead of a bromine atom.
4,5-Dichloro-6-pyridazone: Lacks the bromine atom present in N-Bromo-4,5-dichloro-6-pyridazone.
Uniqueness
The combination of these halogens allows for a broader range of chemical transformations and interactions with target molecules .
Propiedades
Número CAS |
51451-06-0 |
|---|---|
Fórmula molecular |
C4HBrCl2N2O |
Peso molecular |
243.87 g/mol |
Nombre IUPAC |
2-bromo-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C4HBrCl2N2O/c5-9-4(10)3(7)2(6)1-8-9/h1H |
Clave InChI |
XHKOHRYNMGDNIO-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=O)C(=C1Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


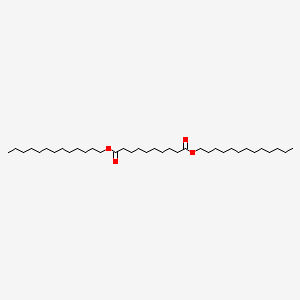

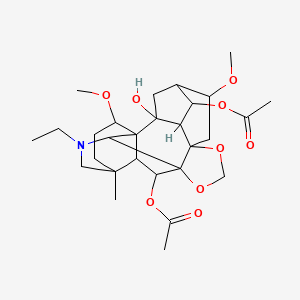
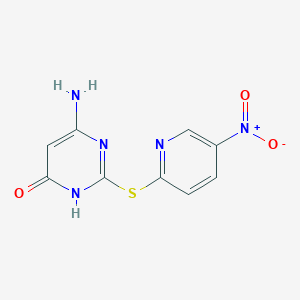
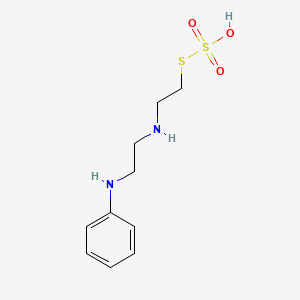
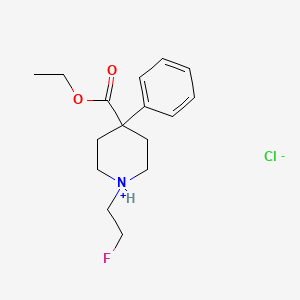
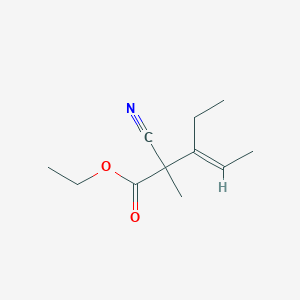
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

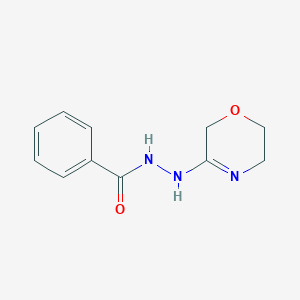
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
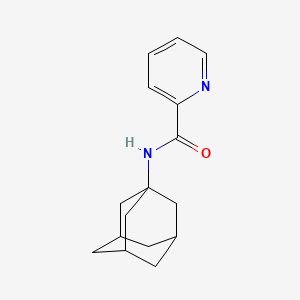
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
